3-氯-2,6-二羟基苯甲酸

描述

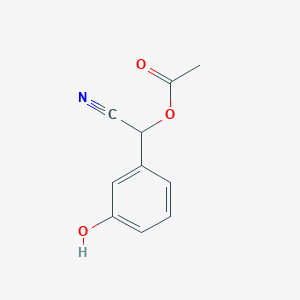

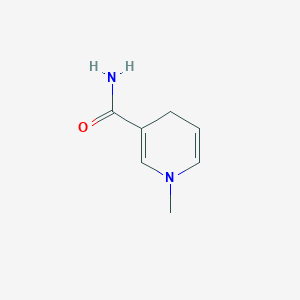

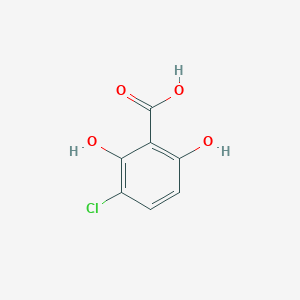

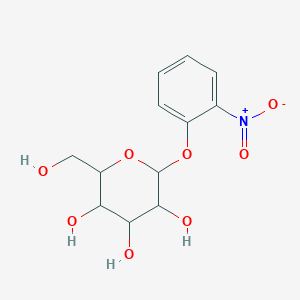

3-Chloro-2,6-dihydroxybenzoic acid, also known as 3-Chloro-2,6-dihydroxybenzoic acid, is a useful research compound. Its molecular formula is C7H5ClO4 and its molecular weight is 188.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Chloro-2,6-dihydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,6-dihydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

催化机制

该化合物可用于研究酶的催化机制。 例如,研究人员对相关的化合物 2,3-二羟基苯甲酸脱羧酶进行了研究,以了解其方向依赖性相互作用 . 该研究确定了酶中一个V形通道,底物通过该通道移动,并证明了酪氨酸残基的侧链构象控制了可逆反应过程中底物/产物的进入和离开 .

羧化反应

3-氯-2,6-二羟基苯甲酸可用于羧化反应。 一项关于使用CO2和原位产物去除进行脱羧酶催化的羧化反应合成2,6-二羟基苯甲酸的研究表明,基于吸附的原位产物去除可以提高反应产率 .

抗菌特性

苯甲酸的羟基衍生物,包括3-氯-2,6-二羟基苯甲酸,可用于研究抗菌特性 .

细胞毒性

非线性光学(NLO)应用

3-氯-2,6-二羟基苯甲酸可用于研究NLO响应。 例如,已对相关化合物3,5-二羟基苯甲酸进行了溶剂辅助研究 .

6. 密度泛函理论(DFT)几何优化 该化合物可用于DFT几何优化。 一项关于3,5-二羟基苯甲酸的研究使用了Perdew-Burke-Ernzerhof(PBE)泛函进行DFT几何优化 .

作用机制

Target of Action

3-Chloro-2,6-dihydroxybenzoic Acid, also known as 3-Chloro-γ-resorcylic Acid, is a dihydroxybenzoic acid compound derivatized with a chloro group It is potentially useful as a fragment for the synthesis of small molecules and materials .

Mode of Action

A study on a similar compound, 2,3-dihydroxybenzoate decarboxylase, provides some insights . This enzyme undergoes decarboxylation at pH 5.0 and carboxylation at pH 8.6 . The direction of the enzyme’s catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH .

Biochemical Pathways

The related compound, 2,3-dihydroxybenzoate decarboxylase, is involved in decarboxylation and carboxylation reactions . These reactions are part of the bio-Kolbe–Schmitt reaction, an alternative to CO2 fixation .

Result of Action

The related compound, 2,3-dihydroxybenzoate decarboxylase, has been shown to catalyze c–c bond formation , which could potentially increase its applications in industrial processes .

Action Environment

The ph has been shown to influence the direction of the catalytic reactions of the related compound, 2,3-dihydroxybenzoic decarboxylase .

生化分析

Biochemical Properties

3-Chloro-2,6-dihydroxybenzoic Acid is a major aromatic secondary metabolite that imparts food with typical organoleptic characteristics . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules

Cellular Effects

Similar compounds like hydroxybenzoic acids can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth . They can also reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .

Molecular Mechanism

The molecular mechanism of 3-Chloro-2,6-dihydroxybenzoic Acid is not well-understood. Similar compounds like 2,3-dihydroxybenzoic acid have been studied. They are incorporated into various siderophores, which are molecules that strongly complex iron ions for absorption into bacteria .

属性

IUPAC Name |

3-chloro-2,6-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGFVWJTKIEIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394690 | |

| Record name | 3-chloro-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26754-77-8 | |

| Record name | 3-Chloro-2,6-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26754-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

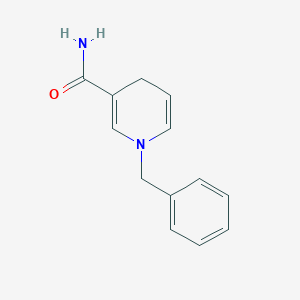

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)